Cas no 1803903-68-5 (5-Formyl-2-methoxy-1H-benzimidazole)

1803903-68-5 structure

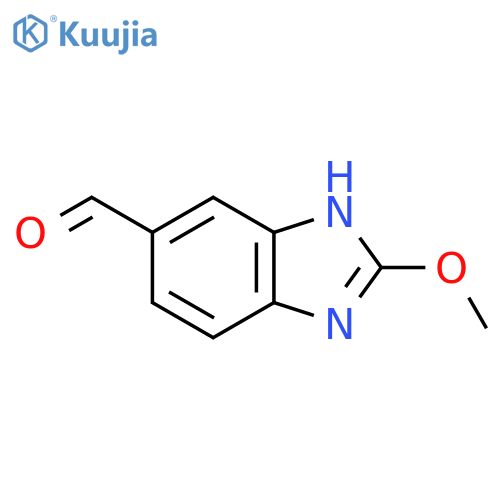

商品名:5-Formyl-2-methoxy-1H-benzimidazole

CAS番号:1803903-68-5

MF:C9H8N2O2

メガワット:176.172021865845

CID:4826316

5-Formyl-2-methoxy-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 5-Formyl-2-methoxy-1H-benzimidazole

-

- インチ: 1S/C9H8N2O2/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-5H,1H3,(H,10,11)

- InChIKey: OGQSOSBHROACAU-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=NC2C=CC(C=O)=CC=2N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- トポロジー分子極性表面積: 55

- 疎水性パラメータ計算基準値(XlogP): 1.3

5-Formyl-2-methoxy-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000101-250mg |

5-Formyl-2-methoxy-1H-benzimidazole |

1803903-68-5 | 98% | 250mg |

$747.24 | 2022-04-02 | |

| Alichem | A061000101-500mg |

5-Formyl-2-methoxy-1H-benzimidazole |

1803903-68-5 | 98% | 500mg |

$1,162.20 | 2022-04-02 | |

| Alichem | A061000101-1g |

5-Formyl-2-methoxy-1H-benzimidazole |

1803903-68-5 | 98% | 1g |

$1,864.40 | 2022-04-02 |

5-Formyl-2-methoxy-1H-benzimidazole 関連文献

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1803903-68-5 (5-Formyl-2-methoxy-1H-benzimidazole) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量